6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one

Physicochemical Properties Drug-likeness Solubility

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one (CAS 496050-93-2) is a spirocyclic compound belonging to the tetronic acid class, characterized by a fused oxaspiro[4.4]nonane ring system. Its molecular formula is C8H10O3, and it has a molecular weight of 154.16 g/mol.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
Cat. No. B11919380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)C=CC(=O)O2)O
InChIInChI=1S/C8H10O3/c9-6-2-1-4-8(6)5-3-7(10)11-8/h3,5-6,9H,1-2,4H2
InChIKeyNRLRZJGREAGCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one: Core Properties and Procurement Information


6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one (CAS 496050-93-2) is a spirocyclic compound belonging to the tetronic acid class, characterized by a fused oxaspiro[4.4]nonane ring system [1]. Its molecular formula is C8H10O3, and it has a molecular weight of 154.16 g/mol [1]. The compound's structure features a rigid spirocyclic core, which is a common motif in various natural products and synthetic building blocks for pharmaceutical and agrochemical applications [2].

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one: Why Functional Group and Core Structure Prevent Simple Interchange


Simple substitution of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one with other spirocyclic butenolides is not scientifically sound due to the specific placement of the hydroxyl group. This modification fundamentally alters key physicochemical properties. The presence of the 6-hydroxy group increases hydrogen bonding potential (1 donor, 3 acceptors) compared to the non-hydroxylated core 1-oxaspiro[4.4]non-3-en-2-one, which has a lower hydrogen bond acceptor count (2 acceptors) [1][2]. This change directly impacts properties like aqueous solubility and metabolic stability, which are critical in both biological assays and chemical synthesis [1][3].

Quantitative Differentiation of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one


Enhanced Hydrogen Bonding Capacity for Improved Solubility and Binding

Compared to the unsubstituted core structure 1-oxaspiro[4.4]non-3-en-2-one, the 6-hydroxy derivative has a quantifiably higher hydrogen bonding capacity. The target compound has 1 hydrogen bond donor and 3 acceptors, whereas the comparator has 0 donors and 2 acceptors [1][2]. This directly translates to a lower predicted partition coefficient (XLogP3-AA of 0.3) compared to the more lipophilic analog (XLogP3-AA of ~1.2 for 1-oxaspiro[4.4]non-3-en-2-one) [1][2].

Physicochemical Properties Drug-likeness Solubility

Lower Lipophilicity (LogP) for Superior Metabolic Stability

The 6-hydroxy group reduces the compound's lipophilicity compared to the parent scaffold. The target compound has a predicted LogP (XLogP3-AA) of 0.3 [1]. In contrast, the unsubstituted 1-oxaspiro[4.4]non-3-en-2-one has a predicted XLogP3-AA of approximately 1.2 [2]. This represents a four-fold reduction in LogP value, indicating significantly lower lipophilicity for the target compound.

Lipophilicity LogP Metabolic Stability

Increased Topological Polar Surface Area (TPSA) for Enhanced Permeability Profile

The introduction of the hydroxyl group increases the topological polar surface area (TPSA) from 26.3 Ų in the parent scaffold to 46.5 Ų in 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one [1][2]. This shift in TPSA value places the compound in a more favorable range for oral bioavailability based on established drug-likeness rules (TPSA < 140 Ų) [3].

TPSA Drug-likeness Permeability

Procurement and Research Scenarios for 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one


Lead Optimization in Medicinal Chemistry

This compound is an optimal choice as a core scaffold in lead optimization programs focused on improving the physicochemical properties of drug candidates. Its low lipophilicity (XLogP3-AA = 0.3) and moderate TPSA (46.5 Ų) make it a superior starting point for designing molecules with favorable drug-likeness profiles compared to more lipophilic spirocyclic analogs [1]. The hydroxyl group provides a convenient synthetic handle for further functionalization, such as esterification or etherification, to explore structure-activity relationships (SAR) [2].

Synthesis of Tetronic Acid Derivatives and Insecticides

As a member of the tetronic acid class, 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one can serve as a valuable intermediate in the synthesis of more complex molecules, including potential acaricides like spiromesifen and its derivatives [2][3]. The rigid spirocyclic structure is a crucial motif for the biological activity of this class, and the 6-hydroxy group may be leveraged for regioselective modifications that are not possible with other analogs [2].

Studying the Impact of Hydroxylation on Spirocyclic Scaffolds

This compound provides a direct tool for researchers investigating the structure-property relationships (SPR) of spirocyclic molecules. The quantifiable differences in hydrogen bonding, lipophilicity, and TPSA compared to the non-hydroxylated core (1-oxaspiro[4.4]non-3-en-2-one) allow for controlled studies on how a single hydroxyl group influences key parameters like solubility and metabolic stability [1].

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